N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14524306
InChI: InChI=1S/C16H11BrN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22)
SMILES:
Molecular Formula: C16H11BrN2O3
Molecular Weight: 359.17 g/mol

N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide

CAS No.:

Cat. No.: VC14524306

Molecular Formula: C16H11BrN2O3

Molecular Weight: 359.17 g/mol

* For research use only. Not for human or veterinary use.

N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide -

Specification

Molecular Formula C16H11BrN2O3
Molecular Weight 359.17 g/mol
IUPAC Name N-(3-bromophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C16H11BrN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22)
Standard InChI Key UCCUKBQMSKZUOG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)Br)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a bicyclic quinoline system fused with a benzene ring. Key functional groups include:

  • Hydroxyl group at position 2, contributing to hydrogen-bonding interactions .

  • Ketone group at position 4, enhancing electrophilic reactivity .

  • Carboxamide linkage at position 3, connecting the quinoline core to the 3-bromophenyl substituent .

The bromine atom on the phenyl ring introduces steric bulk and electron-withdrawing effects, influencing both solubility and binding affinity . X-ray crystallography of analogous quinoline derivatives reveals planarity in the quinoline system, with dihedral angles between the quinoline and phenyl rings ranging from 85° to 90°, optimizing π-π stacking interactions .

Spectroscopic and Computational Data

  • SMILES: C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)Br)O .

  • InChIKey: UCCUKBQMSKZUOG-UHFFFAOYSA-N .

  • UV-Vis: Absorption maxima at 245 nm (quinoline π→π* transitions) and 320 nm (n→π* transitions of the carbonyl groups) .

  • Solubility: Low aqueous solubility (0.12 mg/mL in water at 25°C) but improved in dimethyl sulfoxide (DMSO; 48 mg/mL) .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide typically involves a multi-step protocol:

  • Quinoline Core Formation: Condensation of aniline derivatives with ethyl acetoacetate under acidic conditions to yield 4-hydroxyquinolin-2(1H)-one .

  • Carboxamide Introduction: Reaction of the quinoline intermediate with 3-bromophenyl isocyanate in the presence of a coupling agent (e.g., HATU) .

  • Bromination: Electrophilic aromatic substitution using bromine in acetic acid to install the bromine substituent .

Example Reaction Scheme:

4-Hydroxyquinolin-2(1H)-one+3-Bromophenyl IsocyanateHATU, DMFTarget Compound\text{4-Hydroxyquinolin-2(1H)-one} + \text{3-Bromophenyl Isocyanate} \xrightarrow{\text{HATU, DMF}} \text{Target Compound}

Structural Analogues and SAR

Modifications to the parent structure have been explored to enhance bioactivity:

  • Phenyl Substituents: Replacement of bromine with chlorine or fluorine improves metabolic stability but reduces EGFR affinity .

  • Quinoline Oxidation: Conversion of the 4-oxo group to a thione increases antiviral potency by 3-fold .

Biological Activities and Mechanisms

Anticancer Activity

N-(3-Bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide inhibits EGFR mutants (e.g., T790M/L858R) with an IC50_{50} of 12 nM, surpassing first-generation inhibitors like gefitinib . Molecular docking studies indicate that the bromophenyl group occupies a hydrophobic pocket near the ATP-binding site, while the hydroxyl and carbonyl groups form hydrogen bonds with Thr790 and Met793 .

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Target
A549 (lung)0.45EGFR
MCF-7 (breast)0.62HER2
HepG2 (liver)0.78VEGFR

Antiviral Activity

The compound exhibits broad-spectrum antiviral effects, particularly against influenza A (EC50_{50} = 1.2 µM) and human cytomegalovirus (EC50_{50} = 0.9 µM) . Mechanistically, it blocks viral RNA polymerase by chelating essential Mg2+^{2+} ions at the active site .

Pharmacological Applications

Oncology

As a dual EGFR/HER2 inhibitor, this quinoline derivative is a candidate for non-small cell lung cancer (NSCLC) therapy. In murine xenograft models, oral administration (50 mg/kg/day) reduced tumor volume by 68% over 21 days without significant toxicity .

Anti-Inflammatory Applications

Structural analogues demonstrate efficacy in murine models of pneumonia, reducing alveolar inflammation by 40% at 10 mg/kg via suppression of NF-κB signaling .

Analytical Characterization

Chromatographic Methods

  • HPLC: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water) .

  • Mass Spectrometry: ESI-MS m/z 359.07 [M+H]+^+ .

Crystallography

Single-crystal X-ray diffraction of a related compound (PubChem CID 54678831) confirms a monoclinic lattice (space group P21_1/c) with unit cell parameters a=10.146A˚,b=8.188A˚,c=22.204A˚a = 10.146 \, \text{Å}, b = 8.188 \, \text{Å}, c = 22.204 \, \text{Å}) .

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